molecular formula C5H8N4 B3150592 4-Hydrazinyl-5-methylpyrimidine CAS No. 69142-10-5

4-Hydrazinyl-5-methylpyrimidine

Cat. No. B3150592
CAS RN: 69142-10-5
M. Wt: 124.14 g/mol
InChI Key: OZBOISNQVVOLNH-UHFFFAOYSA-N
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Description

4-Hydrazinyl-5-methylpyrimidine is a chemical compound with the molecular formula C5H8N4. Its molecular weight is 124.14 . It is used in research and has potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound is a powder . Its specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not detailed in the search results.

Scientific Research Applications

Synthesis of Pyranopyrimidine Derivatives

4-Hydrazinyl-5-methylpyrimidine serves as a precursor in the synthesis of a variety of pyranopyrimidine derivatives, which are of significant interest due to their broad applicability in medicinal and pharmaceutical industries. These compounds, particularly the 5H-pyrano[2,3-d]pyrimidine scaffolds, are explored for their potential in developing lead molecules owing to their bioavailability and structural complexity. The synthesis involves one-pot multicomponent reactions using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, under green and solvent-free conditions. This approach has opened new pathways for the efficient and environmentally friendly synthesis of these important scaffolds (Parmar, Vala, & Patel, 2023).

Safety and Hazards

4-Hydrazinyl-5-methylpyrimidine is classified as a hazardous material. It is recommended to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

4-Hydrazinyl-5-methylpyrimidine is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Mode of Action

For instance, some pyrimidine-based compounds have been found to inhibit methionine biosynthesis and secretion of hydrolytic enzymes . The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

For example, some pyrimidine-based compounds have been found to inhibit methionine biosynthesis The downstream effects of such inhibition could include disruption of protein synthesis and other metabolic processes

Result of Action

Pyrimidine derivatives are known to exhibit various biological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

properties

IUPAC Name

(5-methylpyrimidin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-4-2-7-3-8-5(4)9-6/h2-3H,6H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBOISNQVVOLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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